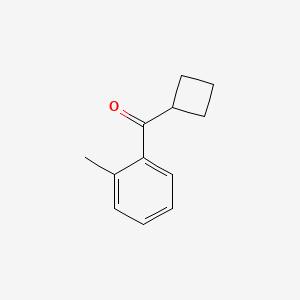

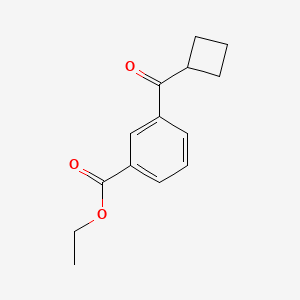

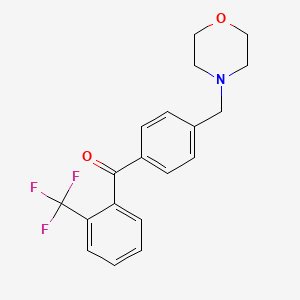

4'-Morpholinomethyl-2-trifluoromethylbenzophenone

Vue d'ensemble

Description

The compound 4'-Morpholinomethyl-2-trifluoromethylbenzophenone is a chemical entity that can be inferred to have potential applications in various fields such as medicinal chemistry and materials science. Although the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of morpholine derivatives and their synthesis, molecular structure, and potential applications, which can be extrapolated to understand the properties and uses of 4'-Morpholinomethyl-2-trifluoromethylbenzophenone.

Synthesis Analysis

Morpholine derivatives are synthesized through various methods, including one-pot, multi-component reactions. For instance, a one-pot, four-component synthesis using morpholine triflate as a Lewis acid catalyst has been described, leading to the formation of dihydropyrano[2,3-c]pyrazoles with moderate to excellent yields . This suggests that similar synthetic strategies could potentially be applied to synthesize the compound , utilizing morpholine as a key building block.

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be quite complex, as evidenced by the crystal structure analysis of various compounds. For example, a morpholine derivative with a 5-chlorosalicylic acid moiety has been crystallized, revealing specific dihedral angles between the benzene rings and the morpholine ring . Similarly, the molecular structure of 4'-Morpholinomethyl-2-trifluoromethylbenzophenone would likely exhibit characteristic dihedral angles that influence its chemical reactivity and physical properties.

Chemical Reactions Analysis

Morpholine derivatives participate in a range of chemical reactions. The coupling reactions, for instance, have been used to prepare morpholine derivatives with diazenyl groups, which exhibit interesting photophysical properties . This indicates that 4'-Morpholinomethyl-2-trifluoromethylbenzophenone could also engage in coupling reactions, potentially leading to the formation of novel compounds with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. For example, the presence of a morpholine ring can affect the compound's solubility, boiling point, and melting point. The crystal and molecular structures of these compounds, determined by X-ray diffraction, provide insights into their conformational and geometric characteristics, which are crucial for understanding their reactivity and interactions with biological targets . The presence of a trifluoromethyl group in 4'-Morpholinomethyl-2-trifluoromethylbenzophenone would likely contribute to its lipophilicity and could affect its biological activity.

Applications De Recherche Scientifique

1. Synthesis and Characterization of Biologically Active Derivatives

Research has synthesized and characterized biologically active 1,2,4-triazole derivatives, which include morpholinomethyl groups. These compounds exhibit different intermolecular interactions crucial for their biological activity (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

2. Photophysical Characterization of Morpholine Derivatives

Studies have been conducted on the photophysical characterization of morpholine derivatives, providing insights into their absorption and emission spectra. This research is vital for understanding the optical properties of these compounds (Chin, Phipps, Fronczek, & Isovitsch, 2010).

3. Key Precursors in DNA-Dependent Protein Kinase Inhibitors

Morpholinomethyl derivatives have been identified as key intermediates in the synthesis of DNA-dependent protein kinase inhibitors, highlighting their significance in medicinal chemistry (Aristegui, El-Murr, Golding, Griffin, & Hardcastle, 2006).

4. Influence on Kemp Elimination Reaction

The influence of morpholino-induced elimination in ionic liquids has been studied, indicating the potential use of these derivatives in enhancing chemical reactions (D’Anna, La Marca, Lo Meo, & Noto, 2009).

5. Development of Novel Chemical Structures

Research has led to the synthesis of unique chemical structures, such as phenols and naphthol with morpholinomethyl pendants. These structures have applications in various fields including organometallic chemistry (Tian, Zhang, Shen, & Zou, 1999).

6. One-Pot Synthesis Methods

Efficient one-pot synthesis methods for creating derivatives like 5-(1-hydroxyalkyl)tetrazoles have been developed using morpholinomethyl compounds, demonstrating their utility in streamlined chemical synthesis processes (Alexakos & Wardrop, 2019).

7. Development of Molluscicidal Agents

Morpholine derivatives have been synthesized and evaluated for their effectiveness as molluscicidal agents, indicating potential applications in pest control (Duan et al., 2014).

8. Membrane-Protective and Antioxidant Activities

Studies have shown that morpholinomethyl derivatives exhibit membrane-protective and antioxidant activities, suggesting their potential in pharmacological applications (Buravlev et al., 2017).

9. Corrosion Inhibition in Steel

Research indicates that benzimidazole derivatives containing morpholinomethyl groups act as effective corrosion inhibitors for steel, highlighting their industrial applications (Yadav et al., 2016).

10. Vasorelaxant Agents

Morpholinomethyl derivatives have been synthesized and studied for their vasorelaxant properties, suggesting potential in cardiovascular therapeutics (Hassan et al., 2014).

Safety And Hazards

Propriétés

IUPAC Name |

[4-(morpholin-4-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO2/c20-19(21,22)17-4-2-1-3-16(17)18(24)15-7-5-14(6-8-15)13-23-9-11-25-12-10-23/h1-8H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXBGXCMLQPMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642646 | |

| Record name | {4-[(Morpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Morpholinomethyl-2-trifluoromethylbenzophenone | |

CAS RN |

898770-35-9 | |

| Record name | Methanone, [4-(4-morpholinylmethyl)phenyl][2-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Morpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.